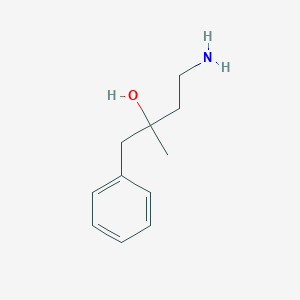

4-Amino-2-methyl-1-phenylbutan-2-ol

Description

Properties

IUPAC Name |

4-amino-2-methyl-1-phenylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJACQJLZHVHDSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)(CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63574-07-2 | |

| Record name | 4-amino-2-methyl-1-phenylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Amino-2-methyl-1-phenylbutan-2-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the amino alcohol, 4-Amino-2-methyl-1-phenylbutan-2-ol. This document outlines a plausible synthetic route, detailed experimental protocols, and a comprehensive summary of its physicochemical and spectroscopic properties. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-2-methyl-1-phenylbutan-2-ol is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| IUPAC Name | 4-amino-2-methyl-1-phenylbutan-2-ol | [1] |

| CAS Number | 63574-07-2 | [1] |

| SMILES | CC(CCN)(CC1=CC=CC=C1)O | [1] |

| InChI Key | QJACQJLZHVHDSA-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 1.2 | [1] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 |

Table 1: Physicochemical Properties of 4-Amino-2-methyl-1-phenylbutan-2-ol

Synthesis

A two-step synthetic pathway is proposed for the preparation of 4-Amino-2-methyl-1-phenylbutan-2-ol. The first step involves the synthesis of the tertiary alcohol precursor, 2-methyl-4-phenylbutan-2-ol, via a Grignard reaction. The second step is the conversion of this alcohol to the target primary amine using the Ritter reaction, followed by hydrolysis.

Synthesis of 2-methyl-4-phenylbutan-2-ol (Precursor)

The synthesis of the alcohol precursor is achieved through the reaction of benzylacetone with a methyl Grignard reagent, such as methylmagnesium chloride.

Reaction Scheme:

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of methylmagnesium chloride (3.0 M in THF).

-

Reaction: To a solution of benzylacetone in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., argon), add the methylmagnesium chloride solution dropwise with constant stirring.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to yield 2-methyl-4-phenylbutan-2-ol as a colorless oil.

Synthesis of 4-Amino-2-methyl-1-phenylbutan-2-ol

The amination of the tertiary alcohol is accomplished via the Ritter reaction, which involves the reaction of the alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, followed by hydrolysis of the amide to the desired primary amine.

Reaction Scheme:

-

2-methyl-4-phenylbutan-2-ol + CH₃CN (in H₂SO₄) → N-(1,1-dimethyl-3-phenylpropyl)acetamide

-

N-(1,1-dimethyl-3-phenylpropyl)acetamide + H₂O/H⁺ → 4-Amino-2-methyl-1-phenylbutan-2-ol

Experimental Protocol:

-

Ritter Reaction: To a stirred solution of 2-methyl-4-phenylbutan-2-ol in acetonitrile, slowly add concentrated sulfuric acid at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis: The reaction mixture is carefully poured onto ice and neutralized with a strong base (e.g., NaOH) to hydrolyze the intermediate amide.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography or crystallization to afford 4-Amino-2-methyl-1-phenylbutan-2-ol.

Characterization

The structure and purity of the synthesized 4-Amino-2-methyl-1-phenylbutan-2-ol can be confirmed by various spectroscopic methods. The following table summarizes the expected characteristic data.

| Technique | Expected Observations |

| ¹H NMR | - δ 7.1-7.3 ppm (m, 5H): Protons of the phenyl group. - δ 2.6-2.8 ppm (m, 2H): Methylene protons adjacent to the phenyl group. - δ 1.6-1.8 ppm (m, 2H): Methylene protons adjacent to the amino group. - δ 1.2 ppm (s, 6H): Protons of the two methyl groups. - Broad singlets: For the -OH and -NH₂ protons (exchangeable with D₂O). |

| ¹³C NMR | - δ 125-130 ppm: Carbons of the phenyl ring. - δ ~70 ppm: Quaternary carbon attached to the hydroxyl group. - δ ~40-50 ppm: Methylene carbons. - δ ~25-30 ppm: Methyl carbons. |

| IR (cm⁻¹) | - 3300-3500 (broad): O-H and N-H stretching vibrations. - 3000-3100: Aromatic C-H stretching. - 2850-2950: Aliphatic C-H stretching. - 1050-1150: C-O stretching. |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 179. - Major Fragments: Fragments corresponding to the loss of water (M-18), loss of a methyl group (M-15), and alpha-cleavage products. |

Table 2: Spectroscopic Characterization Data for 4-Amino-2-methyl-1-phenylbutan-2-ol

Experimental Workflow and Pathway Diagrams

To visualize the synthesis and a potential mechanism of action, the following diagrams are provided.

Caption: Overall experimental workflow for the synthesis and characterization of the target compound.

Caption: A conceptual diagram of a hypothetical signaling pathway for a drug with a similar structure.

References

4-Amino-2-methyl-1-phenylbutan-2-ol chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 4-Amino-2-methyl-1-phenylbutan-2-ol

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Amino-2-methyl-1-phenylbutan-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Data is compiled from computational and available database sources.

Chemical Identity and Structure

4-Amino-2-methyl-1-phenylbutan-2-ol is a substituted amino alcohol. Its structure consists of a butanol backbone with a phenyl group at the first position, a methyl and a hydroxyl group at the second position, and an amino group at the fourth position.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-amino-2-methyl-1-phenylbutan-2-ol | [1] |

| CAS Number | 63574-07-2 | [1] |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Canonical SMILES | CC(CCN)(CC1=CC=CC=C1)O | [2] |

| InChI | InChI=1S/C11H17NO/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3 | [1] |

| InChIKey | QJACQJLZHVHDSA-UHFFFAOYSA-N | [1] |

| Synonyms | 4-amino-2-methyl-1-phenylbutan-2-ol |[1] |

Physicochemical Properties

Table 2: Computed Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 179.26 g/mol | [1] |

| Monoisotopic Mass | 179.131014166 Da | [1] |

| XLogP3 | 1.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

| Heavy Atom Count | 13 |[1] |

Spectral and Analytical Data

While specific, experimentally-derived spectra for 4-Amino-2-methyl-1-phenylbutan-2-ol are not publicly available, predicted data and typical analytical methods can be discussed. Commercial suppliers may offer analytical data such as NMR, HPLC, and LC-MS upon request.[3]

Predicted Mass Spectrometry Data: Predicted collision cross-section (CCS) values provide information about the molecule's shape in the gas phase and can be useful for identification in mass spectrometry-based analyses.[2]

Table 3: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 180.13829 | 141.5 |

| [M+Na]⁺ | 202.12023 | 147.2 |

| [M-H]⁻ | 178.12373 | 143.0 |

Data calculated using CCSbase.[2]

Experimental Protocols and Methodologies

Specific experimental protocols for the synthesis and analysis of 4-Amino-2-methyl-1-phenylbutan-2-ol are not detailed in the reviewed literature. However, a general workflow for the synthesis and characterization of a novel amino alcohol of this type can be proposed based on standard organic chemistry methodologies.

General Synthesis Approach: A plausible synthetic route could involve a multi-step process starting from commercially available precursors. For instance, a Grignard-type reaction between a suitable benzylmagnesium halide and an amino-ketone or an epoxide derivative could be a potential strategy, analogous to methods used for similar structures.[4]

Purification Protocol: Post-synthesis, the crude product would typically be purified using the following steps:

-

Quenching: The reaction is carefully quenched with an aqueous solution (e.g., saturated ammonium chloride).[4]

-

Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[5]

-

Washing: The organic layer is washed with brine to remove water-soluble impurities.[5]

-

Drying: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).[5]

-

Concentration: The solvent is removed under reduced pressure.[5]

-

Chromatography: Final purification is achieved via silica gel column chromatography to isolate the target compound.[5]

Analytical Characterization Workflow: The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the specific biological activities or signaling pathways associated with 4-Amino-2-methyl-1-phenylbutan-2-ol. Further research and screening would be required to determine its pharmacological profile.

Safety and Hazards

According to the Globally Harmonized System (GHS) classifications provided to the European Chemicals Agency (ECHA), this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this chemical.

References

- 1. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-amino-2-methyl-1-phenylbutan-2-ol (C11H17NO) [pubchemlite.lcsb.uni.lu]

- 3. 63574-07-2|4-Amino-2-methyl-1-phenylbutan-2-ol|BLD Pharm [bldpharm.com]

- 4. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 5. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Properties of 4-Amino-2-methyl-1-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the amino alcohol, 4-Amino-2-methyl-1-phenylbutan-2-ol. Due to the limited availability of experimental data for this specific compound, this guide combines computed data from reputable chemical databases with established, general experimental protocols for determining key physicochemical parameters. Furthermore, it touches upon computational methodologies for property prediction, which are crucial in early-stage drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working with this and structurally related molecules.

Introduction

4-Amino-2-methyl-1-phenylbutan-2-ol is a primary amino alcohol with a chiral center, suggesting potential applications in stereoselective synthesis and as a building block for more complex molecules, including pharmacologically active agents. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide collates the available computational data and provides detailed, generalized experimental methods for its empirical determination.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-amino-2-methyl-1-phenylbutan-2-ol[1] |

| CAS Number | 63574-07-2[1] |

| Molecular Formula | C₁₁H₁₇NO[1] |

| SMILES | CC(CCN)(CC1=CC=CC=C1)O[1] |

| InChI | InChI=1S/C11H17NO/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3[1] |

| InChIKey | QJACQJLZHVHDSA-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

| Property | Predicted Value | Source |

| Molecular Weight | 179.26 g/mol | PubChem[1] |

| Monoisotopic Mass | 179.131014166 Da | PubChem[1][2] |

| XLogP3 | 1.2 | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Refractive Index | 1.531 | ChemAxon (Predicted) |

| pKa (strongest acidic) | 14.8 | ChemAxon (Predicted) |

| pKa (strongest basic) | 9.9 | ChemAxon (Predicted) |

Experimental Protocols for Physical Property Determination

In the absence of specific experimental data for 4-Amino-2-methyl-1-phenylbutan-2-ol, this section provides detailed, generalized protocols for determining the melting point, boiling point, and solubility of organic compounds.

Melting Point Determination (Capillary Method)

This method is suitable for solid organic compounds and is used to determine the temperature range over which the solid melts to a liquid.[3][4][5] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (for pulverizing the sample)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently crush the crystalline sample in a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[4][5]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

Boiling Point Determination (Micro Method)

This micro-method is suitable for small quantities of liquid compounds. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6][7][8]

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with oil or an aluminum block)

-

Rubber band or thread to attach the test tube to the thermometer

Procedure:

-

Add a few drops of the liquid sample into the fusion tube.

-

Place a capillary tube, with its sealed end pointing upwards, into the fusion tube containing the liquid.[6][9]

-

Attach the fusion tube to a thermometer. The bottom of the fusion tube should be level with the thermometer bulb.

-

Immerse the assembly in a heating bath (e.g., Thiele tube).

-

Heat the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8]

Solubility Determination

This protocol determines the solubility of a compound in various solvents, which can provide insights into its polarity and the presence of acidic or basic functional groups.[10][11]

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or spatula for stirring

-

Solvents (e.g., water, 5% HCl, 5% NaOH, diethyl ether, ethanol)

Procedure:

-

Add approximately 25 mg of the solid compound (or 0.05 mL of a liquid) to a small test tube.

-

Add 0.75 mL of the chosen solvent to the test tube in portions.[11]

-

After each addition, vigorously shake or stir the mixture for at least 60 seconds.[12]

-

Observe the mixture. A compound is considered soluble if it dissolves completely. If a significant portion remains undissolved, it is considered insoluble.

-

To determine the nature of the functional group, a sequence of solvents can be used:

-

Water: Solubility indicates the presence of polar functional groups.

-

5% HCl: Solubility for a water-insoluble compound suggests a basic functional group, such as an amine.[13]

-

5% NaOH: Solubility for a water-insoluble compound suggests an acidic functional group.[13]

-

Organic Solvents (e.g., diethyl ether, ethanol): The "like dissolves like" rule applies; nonpolar compounds tend to dissolve in nonpolar solvents, and polar compounds in polar solvents.[12]

-

Computational Prediction of Physicochemical Properties

In modern drug discovery, computational models are frequently used to predict the physicochemical properties of novel compounds, guiding the selection and optimization of drug candidates.[]

pKa Prediction

The acid dissociation constant (pKa) is a critical parameter that influences a molecule's ionization state at a given pH, which in turn affects its solubility, permeability, and target binding.[15][16] Quantitative Structure-Activity Relationship (QSAR) models are commonly employed for pKa prediction.[17][18] These models are built using machine learning algorithms trained on large datasets of experimentally determined pKa values.[15][16] The models use molecular descriptors, which are numerical representations of a molecule's structure, to correlate with its pKa.[18]

Lipophilicity (LogP/LogD) Prediction

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Computational methods for predicting LogP are typically based on fragmental or atom-based approaches, where the molecule is dissected into fragments or atoms, and the contribution of each to the overall lipophilicity is summed.[19] These methods are trained on extensive databases of experimental LogP values.[19]

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity like 4-Amino-2-methyl-1-phenylbutan-2-ol.

References

- 1. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-amino-2-methyl-1-phenylbutan-2-ol (C11H17NO) [pubchemlite.lcsb.uni.lu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. byjus.com [byjus.com]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. scribd.com [scribd.com]

- 15. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Open-source QSAR models for pKa prediction using machine learning approaches [morressier.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. optibrium.com [optibrium.com]

- 19. researchgate.net [researchgate.net]

4-Amino-2-methyl-1-phenylbutan-2-ol IUPAC name and structure

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available information on 4-Amino-2-methyl-1-phenylbutan-2-ol. It is intended for informational purposes only. A comprehensive literature search did not yield any published experimental studies, detailed protocols, or biological activity data for this specific compound. Therefore, certain sections of this guide are based on general principles of medicinal chemistry and drug discovery.

Core Compound Identification

The compound of interest is identified by the IUPAC name 4-amino-2-methyl-1-phenylbutan-2-ol .

-

IUPAC Name: 4-amino-2-methyl-1-phenylbutan-2-ol[1]

-

Molecular Formula: C₁₁H₁₇NO[1]

-

CAS Number: 63574-07-2[1]

-

PubChem CID: 65985484[1]

Structure:

(2D Structure available on PubChem) [1][2]

Physicochemical and Predicted Properties

Quantitative data for 4-Amino-2-methyl-1-phenylbutan-2-ol is limited to computed and predicted properties from chemical databases. No experimentally derived quantitative data from biological or pharmacological studies has been identified in the public domain.

| Property | Value | Source |

| Molecular Weight | 179.26 g/mol | PubChem[1] |

| Monoisotopic Mass | 179.131014166 Da | PubChem[1] |

| XLogP3 (Predicted) | 1.2 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

Synthesis and Experimental Protocols

Note: No specific, experimentally validated synthesis protocol for 4-Amino-2-methyl-1-phenylbutan-2-ol has been found in published scientific literature. The following represents a generalized, hypothetical workflow for the synthesis of a similar amino alcohol, based on established organic chemistry principles.

Hypothetical Synthesis Workflow

A common approach to synthesizing tertiary alcohols with amine functionalities involves the use of organometallic reagents and protected amines.

References

An In-depth Technical Guide on the Synthesis, Properties, and Potential Applications of 6-acetyl-2,3-dihydro-2,2-dimethyl-1H-indole-4-carboxylic acid

Introduction

The indole nucleus and its reduced form, indoline, are privileged scaffolds in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activity.[1][2] Modifications to the indole core, such as acylation and carboxylation, can profoundly influence the pharmacological profile of the resulting molecules.[3][4] This technical guide provides a comprehensive overview of the hypothesized properties, synthesis, and potential biological significance of 6-acetyl-2,3-dihydro-2,2-dimethyl-1H-indole-4-carboxylic acid, a compound featuring a substituted indoline core. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physicochemical Properties

Due to the absence of direct experimental data for the target molecule, the following properties are estimated based on known data for its structural components, including 2,2-dimethyl-2,3-dihydro-1H-indole (CAS: 18023-30-8) and indole-4-carboxylic acid (CAS: 2124-55-2).[5][6]

Table 1: Estimated Physicochemical Properties

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₃H₁₅NO₃ | Calculated |

| Molecular Weight | 233.26 g/mol | Calculated |

| Appearance | Likely a solid at room temperature. | Based on related carboxylic acids and acetylated aromatics. |

| Melting Point (°C) | >200 (decomposition likely) | Inferred from indole-4-carboxylic acid (213-214 °C)[6] and the expected increase due to substitution. |

| Boiling Point (°C) | Not available | Expected to be high and likely to decompose before boiling at atmospheric pressure. |

| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and alcohols. | Based on the general solubility of organic carboxylic acids and aromatic ketones. |

| pKa | ~4-5 | Estimated for the carboxylic acid group, influenced by the electronic nature of the substituted indoline ring. |

Table 2: Spectroscopic Data Signature (Predicted)

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the benzene ring. - Singlet for the acetyl methyl group (~2.5 ppm). - Singlets for the two methyl groups at the 2-position. - Singlet for the methylene protons at the 3-position. - Broad singlet for the N-H proton. - Broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | - Carbonyl carbons for the acetyl (~195-205 ppm) and carboxylic acid (~170-180 ppm) groups. - Quaternary carbon at the 2-position. - Methylene carbon at the 3-position. - Aromatic carbons. - Methyl carbons. |

| IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acid (~2500-3300). - N-H stretch (~3300-3500). - C=O stretch from the carboxylic acid (~1700-1725). - C=O stretch from the acetyl group (~1670-1690). - C-H stretches (aromatic and aliphatic). - C=C stretches (aromatic). |

| Mass Spec (MS) | - Molecular ion peak (M+) corresponding to the calculated molecular weight. - Fragmentation patterns showing loss of CH₃, CO, COOH, and other characteristic fragments. |

Proposed Synthesis

A plausible synthetic route to 6-acetyl-2,3-dihydro-2,2-dimethyl-1H-indole-4-carboxylic acid is not directly reported. However, a multi-step synthesis can be proposed based on established methodologies for the formation of substituted indolines, such as the Fischer indole synthesis, followed by functional group manipulations.[7]

A potential, albeit challenging, synthetic pathway could involve the following key steps, starting from a suitably substituted aniline precursor:

-

Fischer Indole Synthesis: Reaction of a substituted phenylhydrazine with an appropriate ketone to form the indole nucleus.

-

Reduction of the Indole Ring: Conversion of the indole to the corresponding indoline (2,3-dihydroindole).

-

Functional Group Introduction: Introduction of the acetyl and carboxylic acid groups onto the indoline ring. The order of these steps would be critical to manage the directing effects of the substituents.

A more practical approach might involve the synthesis of the substituted indoline core first, followed by functionalization. A patent for a related compound, 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole, outlines a sequence involving Fischer indole synthesis, reduction, nitration, acylation of the nitrogen, and finally reduction of the nitro group.[7] This suggests a viable, though lengthy, strategy.

A hypothetical synthetic workflow is presented below.

Caption: Proposed multi-step synthesis of the target molecule.

Experimental Protocols (Hypothetical):

-

Step 1: Synthesis of 2,2-Dimethylindoline (D). A plausible starting point is the Fischer indole synthesis from phenylhydrazine and isobutyraldehyde to yield 2,2-dimethyl-3H-indole, which is then reduced to 2,2-dimethylindoline.[7]

-

Step 2: Nitration to form 6-Nitro-2,2-dimethylindoline (E). The indoline from the previous step could be nitrated using a mixture of nitric acid and sulfuric acid at low temperatures. The para-position to the activating amino group (position 5) is also a likely site of nitration, so separation of isomers would be necessary.

-

Step 3: Reduction to 6-Amino-2,2-dimethylindoline (F). The nitro group can be reduced to an amine via catalytic hydrogenation (e.g., H₂, Pd/C).

-

Step 4: Acetylation to form 6-Acetyl-2,2-dimethylindoline (G). This step is challenging. A direct Friedel-Crafts acylation of the aminoindoline is unlikely to be selective. A more viable route would be a Sandmeyer-type reaction from the 6-aminoindoline to introduce a cyano group, followed by reaction with a Grignard reagent, or conversion of the amine to a diazonium salt and subsequent reaction. Alternatively, Friedel-Crafts acylation of N-protected 2,2-dimethylindoline could be explored, though regioselectivity might be an issue.

-

Step 5: Bromination to form 4-Bromo-6-acetyl-2,2-dimethylindoline (H). Halogenation of the acetylated indoline could introduce a handle for the subsequent carboxylation step. The position of bromination would be directed by the existing substituents.

-

Step 6: Carboxylation to the Target Molecule (I). The bromo derivative could be converted to a Grignard reagent and reacted with carbon dioxide, or subjected to a palladium-catalyzed carboxylation reaction to install the carboxylic acid at the 4-position.

Potential Biological Activity and Applications

The biological activity of 6-acetyl-2,3-dihydro-2,2-dimethyl-1H-indole-4-carboxylic acid has not been reported. However, based on the activities of related compounds, several potential applications can be hypothesized.

-

Anticancer Activity: The indole scaffold is a common feature in many anticancer agents.[8] Modifications at various positions of the indole ring can lead to compounds with potent cytotoxic or cytostatic effects.

-

Antimicrobial and Antifungal Activity: Indole derivatives have been extensively studied for their antimicrobial and antifungal properties.[1] For instance, 3-acyl-6-bromoindoles have shown promising antifungal activity.[3]

-

Enzyme Inhibition: Indole-4-carboxylic acid derivatives have been investigated as inhibitors of various enzymes, including histamine H3 antagonists.[6] The specific substitution pattern of the target molecule could confer inhibitory activity against a range of biological targets.

-

Neurological Applications: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of many neurologically active drugs.[9]

The logical relationship between the structural features and potential biological activities is depicted in the diagram below.

Caption: Hypothesized structure-activity relationships.

Safety and Handling

The specific toxicity of 6-acetyl-2,3-dihydro-2,2-dimethyl-1H-indole-4-carboxylic acid is unknown. However, based on the parent compound 2,2-dimethyl-2,3-dihydro-1H-indole, the following hazards may be anticipated: harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

While direct experimental data for 6-acetyl-2,3-dihydro-2,2-dimethyl-1H-indole-4-carboxylic acid is not currently available, this technical guide provides a comprehensive theoretical framework for its properties, synthesis, and potential applications based on established chemical principles and data from analogous structures. The substituted indoline core represents a promising scaffold for the development of novel therapeutic agents. Further research and experimental validation are necessary to fully elucidate the chemical and biological characteristics of this compound.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 5. americanelements.com [americanelements.com]

- 6. Indole-4-carboxylic acid CAS#: 2124-55-2 [amp.chemicalbook.com]

- 7. WO2010071828A2 - Improved method for the preparation of 1-acetyl-6-amino-3,3-dimethyl-2,3-dihydroindole - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-Amino-2-methyl-1-phenylbutan-2-ol

This technical guide provides a detailed overview of the fundamental molecular properties of 4-Amino-2-methyl-1-phenylbutan-2-ol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The foundational quantitative data for 4-Amino-2-methyl-1-phenylbutan-2-ol is summarized below. This information is critical for any experimental design, synthesis, or analysis involving this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | PubChem |

| Molecular Weight | 179.26 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 179.131014166 Da | PubChem[1][2][3] |

| IUPAC Name | 4-amino-2-methyl-1-phenylbutan-2-ol | PubChem[1] |

| CAS Number | 63574-07-2 | PubChem[1] |

Experimental Protocols and Methodologies

Detailed experimental protocols, including synthesis, purification, and analytical methods for 4-Amino-2-methyl-1-phenylbutan-2-ol, are not extensively documented in publicly available literature. Researchers planning to work with this molecule may need to develop or adapt standard organic chemistry protocols for amino alcohols. General methodologies would likely involve:

-

Synthesis: Potential synthetic routes could involve multi-step reactions, such as Grignard reactions followed by amination, or reductive amination pathways. The specific precursors and reaction conditions would need to be determined through retrosynthetic analysis.

-

Purification: Purification of the final compound would typically employ techniques like column chromatography (e.g., silica gel) or recrystallization to achieve the desired purity.

-

Analysis: Characterization and confirmation of the compound's structure and purity would require a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Pathways and Workflows

Currently, there is no specific information available in public databases or literature detailing the signaling pathways or biological activities of 4-Amino-2-methyl-1-phenylbutan-2-ol. Its structural similarity to other phenylbutan-amino compounds might suggest potential activity as a research chemical, but this has not been substantiated in the available resources.

The logical workflow for investigating a novel compound like this would typically follow the sequence illustrated in the diagram below.

Caption: Logical relationship between chemical properties and a typical research workflow.

References

In-depth Technical Guide: Biological Activity of 4-Amino-2-methyl-1-phenylbutan-2-ol

An Examination of a Novel Synthetic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves to consolidate the current, publicly available scientific knowledge regarding the biological activity of the chemical compound 4-Amino-2-methyl-1-phenylbutan-2-ol. Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research detailing the pharmacological properties, mechanism of action, and overall biological effects of this specific molecule. This document outlines the known chemical information and highlights the lack of empirical data on its biological activity, thereby identifying a significant gap in the current scientific understanding.

Chemical Identity and Properties

4-Amino-2-methyl-1-phenylbutan-2-ol is a synthetic organic compound with the molecular formula C₁₁H₁₇NO.[1] Its chemical structure consists of a phenyl group attached to a butanol backbone, which is further substituted with a methyl group and an amino group.

Table 1: Physicochemical Properties of 4-Amino-2-methyl-1-phenylbutan-2-ol

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | PubChem[1] |

| Molecular Weight | 179.26 g/mol | PubChem[1] |

| IUPAC Name | 4-amino-2-methyl-1-phenylbutan-2-ol | PubChem[1] |

| CAS Number | 63574-07-2 | PubChem[1] |

A visual representation of the logical relationship between the compound and its known information is provided below.

Caption: Relationship between 4-Amino-2-methyl-1-phenylbutan-2-ol and its data.

Biological Activity and Pharmacological Data

A thorough and systematic search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, was conducted to identify any published studies on the biological activity of 4-Amino-2-methyl-1-phenylbutan-2-ol. The search terms included the compound's name, CAS number, and various potential synonyms.

The investigation revealed a significant absence of research pertaining to the pharmacology of this compound. As of the date of this guide, there are no publicly accessible records of:

-

Quantitative Pharmacological Data: No IC₅₀, EC₅₀, Kᵢ, or Kₐ values have been reported.

-

Receptor Binding Assays: There is no information on the affinity of this compound for any biological targets.

-

In Vitro Studies: No published reports on the effects of this compound in cell-based assays are available.

-

In Vivo Studies: No animal or human studies have been documented.

The lack of such fundamental data prevents any meaningful discussion of the compound's potential therapeutic effects, toxicity, or mechanism of action.

Experimental Protocols

Given the absence of published experimental work, this guide cannot provide detailed methodologies for key experiments. Future research efforts would necessitate the development and validation of novel experimental protocols to characterize the biological activity of 4-Amino-2-methyl-1-phenylbutan-2-ol. A hypothetical workflow for the initial screening of this novel compound is proposed below.

Caption: A potential experimental workflow for novel compound evaluation.

Signaling Pathways and Mechanism of Action

Without any experimental data, it is impossible to delineate the signaling pathways that may be modulated by 4-Amino-2-methyl-1-phenylbutan-2-ol. The elucidation of its mechanism of action would be a primary objective of any future research program dedicated to this compound.

Conclusion and Future Directions

This technical guide has established that there is currently no available scientific literature on the biological activity of 4-Amino-2-methyl-1-phenylbutan-2-ol. While its chemical properties are documented, its pharmacological profile remains entirely uncharacterized.

For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The compound's unique structure may possess novel biological activities, but comprehensive screening and characterization are required to uncover any potential therapeutic value. Future research should focus on a systematic evaluation of this compound, beginning with broad-based screening to identify potential biological targets, followed by more focused in vitro and in vivo studies to determine its efficacy, potency, and safety. The absence of existing data means that any investigation into this compound would be breaking new ground in the field.

References

4-Amino-2-methyl-1-phenylbutan-2-ol: A Review of Available Scientific Literature

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the chemical compound 4-Amino-2-methyl-1-phenylbutan-2-ol. Due to a notable absence of published research on its biological activity, this document focuses on its chemical and physical properties, alongside a proposed synthetic route. The lack of biological data precludes a discussion of its pharmacological effects and associated signaling pathways at this time.

Chemical and Physical Properties

Quantitative data for 4-Amino-2-methyl-1-phenylbutan-2-ol is primarily available from chemical databases and suppliers. A summary of these computed properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | PubChem[1] |

| Molecular Weight | 179.26 g/mol | PubChem[1] |

| IUPAC Name | 4-amino-2-methyl-1-phenylbutan-2-ol | PubChem[1] |

| CAS Number | 63574-07-2 | PubChem[1] |

| SMILES | CC(CCN)(CC1=CC=CC=C1)O | PubChem[1] |

| InChI | InChI=1S/C11H17NO/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3 | PubChem[1] |

| Predicted XLogP3 | 1.2 | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Table 1: Physicochemical Properties of 4-Amino-2-methyl-1-phenylbutan-2-ol. [1]

Synthesis

While no specific literature detailing the synthesis of 4-Amino-2-methyl-1-phenylbutan-2-ol was found, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous reactions. A potential two-step synthesis is outlined below.

Proposed Synthesis Workflow

A logical approach to synthesizing the target compound involves the reaction of a Grignard reagent with a suitable epoxide, followed by the introduction of the amino group.

Figure 1: Proposed Synthesis Workflow. A two-step synthetic pathway for 4-Amino-2-methyl-1-phenylbutan-2-ol.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 2-Methyl-1-phenylbutan-2-ol

This step is adapted from a patented synthesis of a similar compound.[2]

-

Preparation of Grignard Reagent: To a suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of benzyl chloride in anhydrous THF is added dropwise. The reaction is initiated, if necessary, and the mixture is stirred until the magnesium is consumed.

-

Reaction with Epoxide: The freshly prepared benzylmagnesium chloride solution is cooled in an ice bath. A solution of isobutylene oxide in anhydrous THF is then added dropwise, maintaining the temperature below a certain threshold.

-

Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-methyl-1-phenylbutan-2-ol.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Introduction of the Amino Group (Hypothetical)

The conversion of the tertiary alcohol to the corresponding amine is a challenging transformation. A possible, yet unconfirmed, route could be a Ritter-type reaction followed by hydrolysis.

-

Reaction with a Nitrile: The alcohol from Step 1 is dissolved in a suitable solvent and treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid catalyst (e.g., sulfuric acid).

-

Hydrolysis: The resulting N-alkyl amide intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the primary amine, 4-Amino-2-methyl-1-phenylbutan-2-ol.

-

Purification: The final product would require purification, likely involving extraction and chromatographic techniques.

Biological Activity and Signaling Pathways

A thorough search of scientific databases, including PubChem, Scopus, and Google Scholar, did not yield any published studies on the biological activity, pharmacological effects, or mechanism of action of 4-Amino-2-methyl-1-phenylbutan-2-ol. Consequently, there is no quantitative data (e.g., IC₅₀, EC₅₀, LD₅₀) to present in tabular format.

The broader class of compounds known as amino alcohols has been investigated for various therapeutic applications, including antimicrobial and cardiovascular effects. However, without specific data for the title compound, any discussion of its potential biological role would be purely speculative.

Due to the absence of information on its biological targets and effects, no signaling pathway diagrams can be generated.

Conclusion

4-Amino-2-methyl-1-phenylbutan-2-ol is a defined chemical entity with known physicochemical properties. However, there is a significant gap in the scientific literature regarding its synthesis and biological evaluation. The proposed synthetic route provides a potential starting point for researchers interested in studying this molecule. Further investigation is required to determine its pharmacological profile and potential therapeutic applications. The information presented in this guide is based on currently available data and should be supplemented with experimental findings as they become available.

References

4-Amino-2-methyl-1-phenylbutan-2-ol: An Inquiry into a Chemical Enigma

Despite a thorough investigation into scientific literature and chemical databases, the discovery and history of 4-Amino-2-methyl-1-phenylbutan-2-ol remain largely uncharted. This compound, identified by its CAS number 63574-07-2, appears to be a novel or obscure chemical entity with a conspicuous absence of published research detailing its synthesis, pharmacological properties, or mechanism of action.

Publicly accessible resources, including comprehensive chemical databases such as PubChem, provide fundamental details about the compound's structure and basic physical properties. However, these sources lack any associated scientific literature or patent filings that would typically accompany a compound of interest to the research and drug development community. This scarcity of information prevents the construction of an in-depth technical guide as requested.

Chemical and Physical Properties

While a detailed history is unavailable, the fundamental properties of 4-Amino-2-methyl-1-phenylbutan-2-ol have been computationally predicted and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | PubChem[1] |

| Molecular Weight | 179.26 g/mol | PubChem[1] |

| IUPAC Name | 4-amino-2-methyl-1-phenylbutan-2-ol | PubChem[1] |

| CAS Number | 63574-07-2 | PubChem[1] |

Synthesis and Experimental Protocols

The absence of published literature on 4-Amino-2-methyl-1-phenylbutan-2-ol means there are no established or cited experimental protocols for its synthesis or for any pharmacological screening. Standard organic chemistry principles would suggest potential synthetic routes, but without experimental validation, these remain theoretical.

Biological Activity and Signaling Pathways

Crucially, there is no available data on the biological activity of 4-Amino-2-methyl-1-phenylbutan-2-ol. Consequently, no signaling pathways have been identified or associated with this compound. The creation of diagrams for signaling pathways or experimental workflows is therefore not possible.

Future Research Directions

The current lack of information on 4-Amino-2-methyl-1-phenylbutan-2-ol presents a unique opportunity for novel research. A logical first step would be the development and publication of a reliable synthetic method. Following this, a comprehensive screening for biological activity could be undertaken to identify any potential therapeutic applications.

Below is a conceptual workflow for the initial exploration of this compound.

References

An In-Depth Technical Guide to the Stereoisomers and Chirality of 4-Amino-2-methyl-1-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 4-amino-2-methyl-1-phenylbutan-2-ol, a chiral molecule with potential applications in pharmaceutical research and development. This document details the molecule's chiral properties, the characteristics of its enantiomers, and methodologies for their synthesis and separation. The content is structured to provide researchers and drug development professionals with a thorough understanding of the stereochemical aspects of this compound.

Introduction to 4-Amino-2-methyl-1-phenylbutan-2-ol

4-Amino-2-methyl-1-phenylbutan-2-ol is a primary amino alcohol with the chemical formula C₁₁H₁₇NO. Its structure comprises a phenyl group, a tertiary alcohol, and a primary amine, features that make it an interesting scaffold for medicinal chemistry. The presence of a stereocenter imparts chirality to the molecule, meaning it exists as a pair of non-superimposable mirror images known as enantiomers. Understanding the distinct properties and activities of each stereoisomer is crucial for its potential therapeutic applications, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

Molecular Structure:

Caption: General structure of 4-amino-2-methyl-1-phenylbutan-2-ol with the chiral center indicated by C*.

Chirality and Stereoisomers

The chirality of 4-amino-2-methyl-1-phenylbutan-2-ol arises from the presence of a single stereocenter at the C2 position. This carbon atom is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a benzyl group (-CH₂Ph), and a -CH₂CH₂NH₂ group. The presence of one chiral center means that the molecule can exist as two distinct stereoisomers, which are enantiomers of each other.

These enantiomers are designated as (2S)-4-amino-2-methyl-1-phenylbutan-2-ol and (2R)-4-amino-2-methyl-1-phenylbutan-2-ol according to the Cahn-Ingold-Prelog priority rules. While possessing identical chemical connectivity, these isomers will rotate plane-polarized light in equal but opposite directions.

Physicochemical Properties of Stereoisomers

Detailed experimental data for the individual stereoisomers of 4-amino-2-methyl-1-phenylbutan-2-ol are not extensively reported in publicly available literature. The table below summarizes the known properties of the racemic mixture.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| IUPAC Name | 4-amino-2-methyl-1-phenylbutan-2-ol | [1] |

| CAS Number | 63574-07-2 | [1] |

Synthesis and Separation of Stereoisomers

The synthesis of 4-amino-2-methyl-1-phenylbutan-2-ol can be approached through various synthetic routes common for amino alcohols. The key challenge lies in achieving enantioselectivity to obtain the individual (2R)- and (2S)- isomers.

Asymmetric Synthesis

Caption: Generalized workflow for the asymmetric synthesis of a chiral amino alcohol.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This involves separating the two enantiomers from a 50:50 mixture. Common methods for chiral resolution include:

-

Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by crystallization.

-

Chiral Chromatography: Utilizing a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to achieve separation based on the differential interaction of the enantiomers with the CSP.

While a specific protocol for 4-amino-2-methyl-1-phenylbutan-2-ol is not available, a general procedure for the chiral separation of amino alcohols using HPLC is outlined below.

Objective: To separate the (2R)- and (2S)-enantiomers of 4-amino-2-methyl-1-phenylbutan-2-ol.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak®).

-

Mobile phase solvents (e.g., hexane, isopropanol, diethylamine).

-

Racemic 4-amino-2-methyl-1-phenylbutan-2-ol standard.

Procedure:

-

Column Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., a mixture of hexane and isopropanol with a small percentage of an amine modifier like diethylamine) until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of the racemic 4-amino-2-methyl-1-phenylbutan-2-ol in the mobile phase.

-

Injection: Inject the sample onto the HPLC system.

-

Elution and Detection: Elute the sample through the column with the mobile phase at a constant flow rate. Monitor the eluent using the UV detector at an appropriate wavelength (e.g., based on the absorbance of the phenyl group).

-

Data Analysis: The two enantiomers should elute at different retention times, resulting in two separate peaks in the chromatogram. The area under each peak corresponds to the relative amount of each enantiomer.

Caption: Conceptual workflow for chiral HPLC separation.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain detailing the biological activities of the individual stereoisomers of 4-amino-2-methyl-1-phenylbutan-2-ol or their involvement in any signaling pathways. For many chiral pharmaceuticals, it is common for one enantiomer to be responsible for the desired therapeutic effect, while the other may be inactive, less active, or contribute to undesirable side effects.

Given the structural motifs present in 4-amino-2-methyl-1-phenylbutan-2-ol (a phenyl group and an amino alcohol), it could hypothetically interact with various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes. However, without experimental evidence, any discussion of its mechanism of action or signaling pathway would be purely speculative.

Conclusion

4-Amino-2-methyl-1-phenylbutan-2-ol is a chiral compound with the potential for further investigation in drug discovery and development. The presence of a single stereocenter gives rise to two enantiomers, which are expected to have distinct biological properties. While detailed experimental data on the individual stereoisomers are scarce, this guide provides a foundational understanding of its stereochemistry and outlines the general methodologies that would be employed for the synthesis, separation, and characterization of its enantiomers. Further research is warranted to elucidate the specific properties and potential therapeutic applications of each stereoisomer.

References

Solubility Profile of 4-Amino-2-methyl-1-phenylbutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-2-methyl-1-phenylbutan-2-ol. Due to the limited availability of specific experimental solubility data in publicly accessible literature, this document focuses on the compound's physicochemical properties, predicted solubility behavior based on its molecular structure, and standardized experimental protocols for determining its solubility in various solvents. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and formulation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-2-methyl-1-phenylbutan-2-ol is presented below. These properties are crucial in predicting the compound's solubility and behavior in different solvent systems.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | PubChem[1] |

| Molecular Weight | 179.26 g/mol | PubChem[1] |

| IUPAC Name | 4-amino-2-methyl-1-phenylbutan-2-ol | PubChem[1] |

| CAS Number | 63574-07-2 | BLDpharm[3] |

| Predicted XlogP | 1.2 | PubChem[1] |

| SMILES | CC(CCN)(CC1=CC=CC=C1)O | PubChem[2] |

| InChI | InChI=1S/C11H17NO/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3 | PubChem[2] |

Predicted Solubility Behavior

The molecular structure of 4-Amino-2-methyl-1-phenylbutan-2-ol, featuring both a hydrophilic amino-alcohol group and a lipophilic phenyl group, suggests a nuanced solubility profile.

-

In Polar Protic Solvents (e.g., Water, Ethanol): The presence of the amino and hydroxyl groups allows for hydrogen bonding with polar protic solvents.[4] Therefore, some degree of solubility in water and lower-chain alcohols is expected. The solubility in aqueous solutions will be significantly influenced by pH. In acidic conditions, the amino group will be protonated, forming a more soluble salt.[5][6] Conversely, in basic conditions, the compound will remain in its less soluble free base form.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): Polar aprotic solvents should be effective at solvating the molecule due to dipole-dipole interactions.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the nonpolar phenyl ring and the butyl chain suggests that there will be some solubility in nonpolar solvents.[4] However, the polar amino and hydroxyl groups will limit extensive solubility in highly nonpolar solvents.

Experimental Protocols for Solubility Determination

The following is a generalized but detailed protocol for determining the equilibrium solubility of 4-Amino-2-methyl-1-phenylbutan-2-ol. This method is based on the standard shake-flask method.[7][8]

Objective: To determine the equilibrium solubility of 4-Amino-2-methyl-1-phenylbutan-2-ol in a selected solvent at a specific temperature.

Materials:

-

4-Amino-2-methyl-1-phenylbutan-2-ol (solid)

-

Selected solvent (e.g., water, ethanol, phosphate buffer pH 7.4)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Amino-2-methyl-1-phenylbutan-2-ol to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of 4-Amino-2-methyl-1-phenylbutan-2-ol in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of the compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the selected solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor)

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of 4-Amino-2-methyl-1-phenylbutan-2-ol.

Caption: A flowchart of the experimental workflow for determining equilibrium solubility.

Caption: Key factors that influence the solubility of the target compound.

References

- 1. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-amino-2-methyl-1-phenylbutan-2-ol (C11H17NO) [pubchemlite.lcsb.uni.lu]

- 3. 63574-07-2|4-Amino-2-methyl-1-phenylbutan-2-ol|BLD Pharm [bldpharm.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Methodological & Application

Application Notes and Protocols for 4-Amino-2-methyl-1-phenylbutan-2-ol

Abstract

This document aims to provide detailed application notes and experimental protocols for the compound 4-Amino-2-methyl-1-phenylbutan-2-ol, targeting researchers, scientists, and drug development professionals. However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of available information on this specific molecule. While its basic chemical properties are documented, detailed experimental protocols for its synthesis, as well as data regarding its biological activity and potential applications, are not publicly available.

Introduction

4-Amino-2-methyl-1-phenylbutan-2-ol is a chemical compound with the molecular formula C₁₁H₁₇NO. Its structure suggests potential for biological activity, given the presence of an amino group and a hydroxyl group, which are common pharmacophores. These functional groups could allow for interactions with various biological targets. However, without experimental data, its pharmacological profile and potential therapeutic applications remain speculative.

Physicochemical Properties

A summary of the available physicochemical data for 4-Amino-2-methyl-1-phenylbutan-2-ol is presented below. This information has been aggregated from publicly accessible chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | PubChem |

| Molecular Weight | 179.26 g/mol | PubChem |

| CAS Number | 63574-07-2 | PubChem |

| IUPAC Name | 4-amino-2-methyl-1-phenylbutan-2-ol | PubChem |

| SMILES | CC(CCN)(CC1=CC=CC=C1)O | PubChem |

| InChI | InChI=1S/C11H17NO/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3 | PubChem |

| Predicted XLogP3 | 1.2 | PubChem |

| Predicted Hydrogen Bond Donor Count | 2 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted Rotatable Bond Count | 4 | PubChem |

Experimental Protocols

Despite extensive searches for "4-Amino-2-methyl-1-phenylbutan-2-ol synthesis protocol", "preparation of 4-Amino-2-methyl-1-phenylbutan-2-ol", and related queries, no specific and detailed experimental protocol for the synthesis of this compound could be located in the available scientific literature or patent databases.

General synthetic strategies for analogous amino alcohols could potentially be adapted. A hypothetical synthetic approach is outlined below for informational purposes. It must be emphasized that this is a theoretical pathway and has not been experimentally validated for this specific compound.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthetic workflow for 4-Amino-2-methyl-1-phenylbutan-2-ol.

Biological Activity and Applications

Currently, there is no published data on the biological activity, mechanism of action, or potential applications of 4-Amino-2-methyl-1-phenylbutan-2-ol. Searches for "4-Amino-2-methyl-1-phenylbutan-2-ol biological activity", "pharmacology of 4-Amino-2-methyl-1-phenylbutan-2-ol", and similar terms did not yield any relevant results.

Given its structure, one could speculate on potential areas of investigation. For instance, many phenylalkanolamines exhibit activity on the central nervous system or cardiovascular system. However, without experimental evidence, any such discussion would be purely conjectural.

Signaling Pathways

As there is no information on the biological targets or mechanism of action of 4-Amino-2-methyl-1-phenylbutan-2-ol, it is not possible to create any diagrams of associated signaling pathways.

Conclusion

While the chemical structure of 4-Amino-2-methyl-1-phenylbutan-2-ol is known, there is a significant gap in the scientific literature regarding its synthesis and biological properties. The information that is typically required by researchers, scientists, and drug development professionals, such as detailed experimental protocols, pharmacological data, and mechanism of action, is not available at this time. Further research would be necessary to elucidate the synthetic route and to explore the potential biological activities and applications of this compound. Researchers interested in this molecule would need to engage in de novo synthesis and a full biological screening cascade to characterize its properties.

Application Note: Analytical Methods for the Detection of 4-Amino-2-methyl-1-phenylbutan-2-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Amino-2-methyl-1-phenylbutan-2-ol is a chemical compound featuring primary amine, tertiary alcohol, and phenyl functional groups. The accurate and sensitive detection of this molecule is crucial in various fields, including pharmaceutical development, metabolite identification, and quality control. This document provides detailed protocols and application notes for the analysis of 4-Amino-2-methyl-1-phenylbutan-2-ol using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS).

Analytical Techniques and Protocols

The choice of analytical method largely depends on the sample matrix, required sensitivity, and available instrumentation. Both GC-MS and HPLC-based methods are suitable, each with distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the polar nature of the amine and hydroxyl groups, derivatization is often recommended to improve the volatility and chromatographic peak shape of 4-Amino-2-methyl-1-phenylbutan-2-ol.

Protocol: GC-MS Analysis (with Derivatization)

-

Sample Preparation (Derivatization):

-

Pipette 1 mL of the sample solution (e.g., dissolved in methanol or acetonitrile) into a clean glass vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

-

Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.

-

Add 100 µL of a suitable solvent like pyridine or acetonitrile.

-

Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

-

Cool the vial to room temperature before injection.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Split Ratio: 20:1 (can be adjusted based on concentration).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

HPLC is well-suited for analyzing polar, non-volatile, and thermally labile compounds like 4-Amino-2-methyl-1-phenylbutan-2-ol without the need for derivatization. Coupling HPLC with a mass spectrometer (LC-MS/MS) provides superior sensitivity and selectivity.

Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water mixture).

-

For complex matrices like plasma or urine, a sample cleanup step such as Solid-Phase Extraction (SPE) or protein precipitation may be necessary.[1]

-

Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.

-

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent.

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

-

Elution Mode: Isocratic or Gradient. For method development, start with a gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 30°C.[2]

-

Injection Volume: 10 µL.

-

Detector:

-

UV/Vis Diode Array Detector (DAD): Monitor at the λmax of the phenyl group (approx. 215 nm and 254 nm).

-

Mass Spectrometer (for LC-MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using a precursor ion (e.g., [M+H]+) and a specific product ion.

-

-

-

Quantitative Data Summary

While specific performance data for 4-Amino-2-methyl-1-phenylbutan-2-ol is not widely published, the following table summarizes typical validation parameters for the analysis of structurally similar amino-alcohols and aromatic amines using the described techniques. This data serves as a benchmark for method development and validation.

| Parameter | GC-FID/GC-MS (Similar Amines) | RP-HPLC (Similar Aromatic Compounds) |

| Linearity Range | 25 - 85 mg/mL[3] | 6 - 50 µg/mL[2] |

| Correlation Coefficient (R²) | > 0.999[3] | > 0.995[4] |

| Limit of Detection (LOD) | 3.72 µg/mL[3] | 23 - 94 µg/L[4] |

| Limit of Quantification (LOQ) | 7.21 µg/mL[3] | 96 - 277 µg/L[4] |

| Average Recovery | ~101.8%[3] | 76% - 106%[4] |

| Precision (CV%) | Not Specified | < 12.9%[4] |

Note: The data presented is for analogous compounds and should be used as a reference. Method validation for 4-Amino-2-methyl-1-phenylbutan-2-ol is required to establish specific performance characteristics.

Visualized Workflows and Logic

The following diagrams illustrate the general experimental workflow and a decision-making process for method selection.

Caption: A typical workflow for the analysis of a target analyte from sample collection to final reporting.

Caption: A decision tree to guide the selection of the most appropriate analytical method.

References

- 1. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis of 4-Amino-2-methyl-1-phenylbutan-2-ol

Introduction

4-Amino-2-methyl-1-phenylbutan-2-ol is a chiral amino alcohol derivative with potential applications in pharmaceutical synthesis and as a building block for biologically active molecules. Its chemical structure, featuring both a phenyl group and a chiral center, necessitates robust analytical methods for purity assessment and enantiomeric separation. High-Performance Liquid Chromatography (HPLC) is a precise and versatile technique for the analysis of such compounds.

This application note details two distinct HPLC methods for the analysis of 4-Amino-2-methyl-1-phenylbutan-2-ol: a reverse-phase method for determining purity and a chiral separation method for quantifying its enantiomers. These protocols are designed for researchers, scientists, and professionals in the drug development field.

I. Purity Determination by Reverse-Phase HPLC